Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
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Overview
Description
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group and an ethyl ester moiety adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of sulfur and a base, such as sodium ethoxide. The reaction mixture is heated to promote cyclization, forming the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
- Ethyl 2-amino-6-(4-bromophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
Uniqueness
The presence of the fluorophenyl group in Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C14H15FN2O2S |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)17-14(16)20-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17) |
InChI Key |
FNDQZXJCMKECIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=C(C=C2)F)N)C |
Origin of Product |
United States |
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